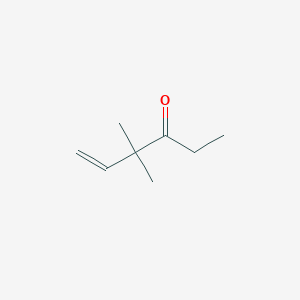
4,4-Dimethylhex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylhex-5-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene. This compound is known for its distinct structure, which includes a hexene backbone with two methyl groups attached to the fourth carbon atom and a ketone group on the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylhex-5-en-3-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic dehydrogenation of 4,4-dimethylhexan-3-one. This process utilizes a metal catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms and form the enone structure.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylhex-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhex-5-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylhex-4-en-3-one: Another enone with a similar structure but different placement of the double bond and methyl groups.
4,4-Dimethylpent-2-en-3-one: A related compound with a shorter carbon chain.
Uniqueness
4,4-Dimethylhex-5-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4,4-dimethylhex-5-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-7(9)8(3,4)6-2/h6H,2,5H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMYXZJPQALCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
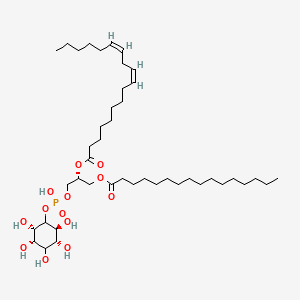
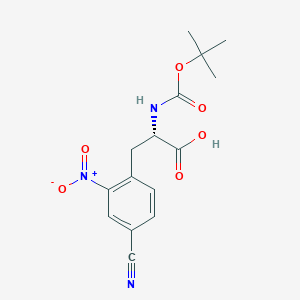

![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
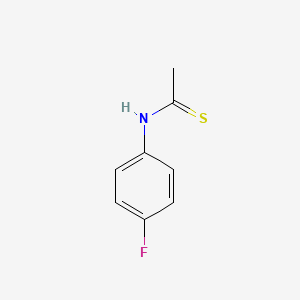
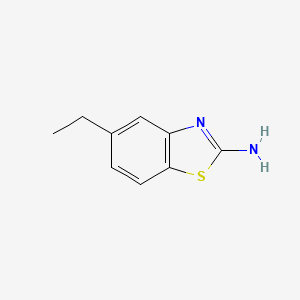

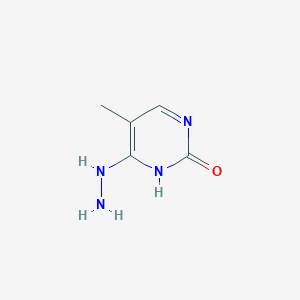
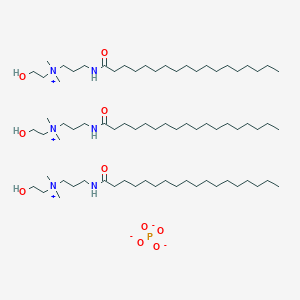
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
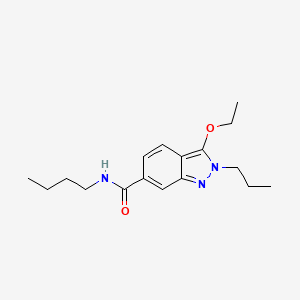
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
